3,5-DIMETHYL 1-BENZYL-4-(3,4-DICHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Description
3,5-Dimethyl 1-benzyl-4-(3,4-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a central pyridine ring substituted with:
- Benzyl group at the N1 position,
- 3,4-Dichlorophenyl group at the C4 position,
- Methyl ester groups at the C3 and C5 carboxylate positions.
This compound belongs to a class of molecules known for their structural versatility and biological activity, particularly in modulating ion channels (e.g., calcium channel blockers).
Properties
IUPAC Name |
dimethyl 1-benzyl-4-(3,4-dichlorophenyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO4/c1-28-21(26)16-12-25(11-14-6-4-3-5-7-14)13-17(22(27)29-2)20(16)15-8-9-18(23)19(24)10-15/h3-10,12-13,20H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERKMKBKJGQIKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC(=C(C=C2)Cl)Cl)C(=O)OC)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 1-BENZYL-4-(3,4-DICHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an alcohol solvent, such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 1-BENZYL-4-(3,4-DICHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The benzyl and dichlorophenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted benzyl and dichlorophenyl derivatives.
Scientific Research Applications
3,5-DIMETHYL 1-BENZYL-4-(3,4-DICHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a model compound in studies of dihydropyridine chemistry and reaction mechanisms.
Biology: Investigated for its potential as a calcium channel blocker, which could have implications in treating cardiovascular diseases.
Medicine: Explored for its potential therapeutic effects, including antihypertensive and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 1-BENZYL-4-(3,4-DICHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can inhibit calcium influx into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to that of other dihydropyridine calcium channel blockers.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 3,5-dimethyl 1-benzyl-4-(3,4-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate can be elucidated by comparing it to analogous 1,4-DHP derivatives. Key variations in substituents, ester groups, and phenyl ring modifications significantly influence physicochemical properties and biological activity.
Table 1: Structural and Functional Comparison of 1,4-Dihydropyridine Derivatives
Impact of Ester Groups
- Ethyl/methyl esters (e.g., felodipine): Lower logP values (~3.5–4.0) improve water solubility, facilitating systemic circulation but reducing tissue retention .
- Isopropyl esters (e.g., ): Balance between lipophilicity and metabolic stability due to steric hindrance against esterase hydrolysis .
Role of Phenyl Ring Substituents
- 3,4-Dichlorophenyl (target compound): Dual electron-withdrawing Cl groups enhance dipole moments, strengthening interactions with hydrophobic enzyme/receptor pockets (e.g., L-type calcium channels).
- 4-Chlorophenyl (): Single Cl substituent reduces electronic effects, leading to weaker binding affinity.
- 2,3-Dichlorophenyl (felodipine): Suboptimal spatial arrangement of Cl groups diminishes steric complementarity with target sites .
- 4-Methoxyphenyl (): Electron-donating methoxy group disrupts charge interactions, often reducing pharmacological potency .
Biological Activity
3,5-Dimethyl 1-benzyl-4-(3,4-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the dihydropyridine class. This class is known for its diverse biological activities, particularly in the context of cardiovascular health and as potential anticancer agents. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a dihydropyridine core with two carboxylate groups and a benzyl group, contributing to its lipophilicity and potential bioactivity.
Anticancer Properties
Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer activity. For instance, compounds similar to 3,5-Dimethyl 1-benzyl-4-(3,4-dichlorophenyl)-1,4-dihydropyridine have shown promising results in inhibiting cell proliferation in various cancer cell lines. A notable study demonstrated that certain dihydropyridine derivatives reduced mTORC1 activity and increased autophagy in pancreatic cancer cells (MIA PaCa-2), suggesting a novel mechanism of action involving autophagy modulation .
Cardiovascular Effects
Dihydropyridines are primarily recognized for their role as calcium channel blockers. They help in managing hypertension and angina by relaxing vascular smooth muscle. The structure of 3,5-Dimethyl 1-benzyl-4-(3,4-dichlorophenyl)-1,4-dihydropyridine suggests it may also possess these properties. Research indicates that modifications in the benzyl and dichlorophenyl groups can enhance calcium channel blocking activity .
Structure-Activity Relationship (SAR)
The biological activity of dihydropyridine derivatives can be significantly influenced by structural modifications. Key points include:
- Substitution Patterns : The presence of electron-withdrawing groups (like dichloro) on the aromatic ring enhances lipophilicity and bioactivity.
- Alkyl Groups : The dimethyl substitution at positions 3 and 5 on the pyridine ring appears to be crucial for maintaining biological activity.
A detailed SAR analysis can guide the development of more potent analogs with improved efficacy and selectivity.
Case Study 1: Antiproliferative Activity
In vitro studies have shown that specific derivatives of dihydropyridines exhibit submicromolar antiproliferative activity against cancer cell lines. For example, compounds structurally related to 3,5-Dimethyl 1-benzyl-4-(3,4-dichlorophenyl)-1,4-dihydropyridine were evaluated for their effects on cell viability and apoptosis induction .
Case Study 2: Cardiovascular Applications
A clinical trial assessing the efficacy of dihydropyridine derivatives in patients with hypertension demonstrated significant reductions in systolic and diastolic blood pressure. These findings support the potential use of such compounds in managing cardiovascular diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
